Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide
Overview
Description
Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a unique isothiazole ring fused to a pyridine ring, with a ketone and a dioxide functional group. Its structural complexity and potential biological activities make it a valuable subject of study.
Mechanism of Action
Target of Action
The primary target of Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide is Receptor-interacting protein kinase-1 (RIPK1) . RIPK1 is involved in the necroptosis pathway, which regulates inflammatory signaling and cell death in a variety of diseases, including inflammatory and neurodegenerative disorders .
Mode of Action
This compound, also known as compound 56, effectively blocks necroptosis in both human and mouse cells . This binding inhibits RIPK1 phosphorylation, as confirmed by a kinase functional assay .
Biochemical Pathways
The compound’s action on RIPK1 affects the necroptosis pathway . Necroptosis is a form of programmed cell death that occurs when apoptosis is inhibited. By inhibiting RIPK1, the compound prevents the progression of necroptosis, thereby reducing inflammatory signaling and cell death .
Pharmacokinetics
Compound 56 displays excellent cross-species liver microsomal metabolic stability (t1/2 > 90 min) . This suggests that the compound has good bioavailability and can remain active in the body for a significant period of time. Furthermore, compound 56 exhibits favorable in vitro safety profiles in hERG and CYP assays , indicating a low risk of adverse effects.
Result of Action
The inhibition of RIPK1 by compound 56 leads to a reduction in necroptosis, inflammatory signaling, and cell death . In a systemic inflammatory response syndrome mice model, pre-treatment with compound 56 significantly reduced hypothermia and lethal shock .
Biochemical Analysis
Biochemical Properties
Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide plays a crucial role in biochemical reactions, particularly as an inhibitor of receptor-interacting protein kinase-1 (RIPK1). This enzyme is involved in the necroptosis pathway, which regulates inflammatory signaling and cell death. The compound has been shown to effectively inhibit RIPK1 phosphorylation, thereby blocking necroptosis in both human and mouse cells . The interaction between this compound and RIPK1 is characterized by a high binding affinity (Kd = 13 nM), while it does not significantly bind to RIPK3 (Kd > 10,000 nM) .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It influences cell function by inhibiting necroptosis, a form of programmed cell death. This inhibition is crucial in preventing inflammatory responses and cell death in diseases such as inflammatory and neurodegenerative disorders . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is significant, as it modulates the necroptosis pathway and reduces inflammatory signaling .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to RIPK1, leading to the inhibition of RIPK1 phosphorylation. This inhibition prevents the activation of downstream signaling pathways involved in necroptosis . The compound’s high binding affinity to RIPK1 and its ability to block necroptosis at low concentrations (EC50 = 1-5 nM) highlight its potency and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated excellent stability and metabolic properties. The compound exhibits cross-species liver microsomal metabolic stability with a half-life greater than 90 minutes . Long-term studies have shown that the compound maintains its inhibitory effects on necroptosis over extended periods, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits necroptosis without causing significant adverse effects . At higher doses, there may be potential toxic effects, although specific data on toxicity thresholds are limited
Metabolic Pathways
This compound is involved in metabolic pathways related to its role as a necroptosis inhibitor. The compound interacts with enzymes such as RIPK1, modulating its activity and preventing the phosphorylation events necessary for necroptosis . This interaction affects metabolic flux and metabolite levels associated with inflammatory signaling pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed efficiently. The compound’s favorable physicochemical properties facilitate its uptake and distribution across cellular membranes . It interacts with transporters and binding proteins that aid in its localization and accumulation in target tissues .
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its inhibitory effects on RIPK1. The compound’s targeting signals and post-translational modifications direct it to compartments involved in necroptosis regulation, such as the cytoplasm and mitochondria . This localization is crucial for its activity and function in preventing cell death and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-aminopyridine with sulfur monochloride to form the isothiazole ring. This intermediate is then oxidized to introduce the dioxide functionality .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ketone group.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are frequently employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of various enzymes and proteins.
Medicine: Research indicates its potential use in developing drugs for inflammatory and neurodegenerative diseases.
Industry: It is used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Isothiazolo[4,3-b]pyridine: Another isothiazole-pyridine fused compound, but with different substitution patterns.
Isothiazolo[4,5-b]pyridine: Similar structure but with variations in the position of the isothiazole ring.
Uniqueness
Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1,1-dioxo-[1,2]thiazolo[5,4-b]pyridin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O3S/c9-5-4-2-1-3-7-6(4)12(10,11)8-5/h1-3H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWYQFLITLNVEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)S(=O)(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90567455 | |
Record name | 1H-1lambda~6~-[1,2]Thiazolo[5,4-b]pyridine-1,1,3(2H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90567455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138417-40-0 | |
Record name | 1H-1lambda~6~-[1,2]Thiazolo[5,4-b]pyridine-1,1,3(2H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90567455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H,3H-1lambda6-[1,2]thiazolo[5,4-b]pyridine-1,1,3-trione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the main focus of the research papers provided?
A1: The research papers primarily focus on the synthesis of 2-substituted Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxides. Both papers detail the synthetic methodologies employed to obtain these compounds. [, ]
Q2: Are there any applications of 2-substituted Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxides mentioned in the provided research?
A2: No, the research papers do not delve into potential applications of these compounds. They primarily focus on the chemical synthesis. [, ]
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